molecular formula C15H16O3 B1220208 3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one

3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one

Cat. No. B1220208
M. Wt: 244.28 g/mol
InChI Key: LWCKQMHMTSRRAA-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linderalactone is a butenolide. It has a role as a metabolite.

Scientific Research Applications

Anthelmintic Activity

Tricyclic compounds similar to the one have demonstrated significant efficacy against parasitic nematodes, indicating potential applications in veterinary medicine and parasitology. The synthesis and enantiomeric separation of such compounds have been explored, with specific enantiomers showing higher activity, highlighting the importance of stereochemistry in biological applications (Jeschke et al., 2005).

Antimycobacterial Properties

Derivatives of furo[3,2-f]chromanes have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium bovis and Mycobacterium tuberculosis. This research suggests potential applications in developing new treatments for tuberculosis, with certain analogues showing promising activity (Alvey et al., 2009).

Molecular Structure Analysis

Studies on the crystal structure and molecular analysis of compounds with similar furan and tetrahydrofuran derivatives provide insights into their chemical properties and potential reactivity. Such research can inform the design of new compounds with tailored properties for specific scientific applications (Udayakumar et al., 2017).

Synthesis and Reactivity

Research into the synthesis and properties of related compounds explores their structural characteristics and reactivity, shedding light on potential applications in organic synthesis, material science, and as intermediates in the development of more complex molecules (Naya et al., 2004).

Potential Anticancer Leads

Investigations into the chemical shift assignments and molecular modeling of chromene derivatives have identified potential leads for new anticancer drugs. These studies suggest that certain structural features can intercalate with DNA, which is a mechanism often exploited in the development of chemotherapeutic agents (Santana et al., 2020).

properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(1R)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one

InChI

InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/t13-/m1/s1

InChI Key

LWCKQMHMTSRRAA-CYBMUJFWSA-N

Isomeric SMILES

CC1=CCCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O

SMILES

CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O

Canonical SMILES

CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O

synonyms

isolinderalactone
linderalactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one
Reactant of Route 2
3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one
Reactant of Route 3
3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one
Reactant of Route 4
3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one
Reactant of Route 5
3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one
Reactant of Route 6
3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one

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